Product packaging for Foromacidin C(Cat. No.:CAS No. 889888-56-6)

Foromacidin C

Cat. No.: B10784040
CAS No.: 889888-56-6
M. Wt: 899.1 g/mol
InChI Key: HSZLKTCKAYXVBX-DCAGQSADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Macrolide Antibiotic Discovery

The era of antibiotic discovery in the mid-20th century marked a revolution in medicine, and macrolides emerged as a significant class of these compounds. The discovery of erythromycin (B1671065) in the 1950s, isolated from the soil bacterium Streptomyces erythraeus (later reclassified as Saccharopolyspora erythraea), was a pivotal moment britannica.comnumberanalytics.comdrugs.com. Erythromycin quickly became a valuable therapeutic agent, particularly for patients with penicillin allergies or penicillin-resistant infections wikipedia.orgresearchgate.netnih.gov. This initial success spurred further research, leading to the development of semi-synthetic derivatives such as azithromycin (B1666446) and clarithromycin (B1669154) in subsequent decades, which offered improved pharmacokinetic profiles and broader applications britannica.comnumberanalytics.comwikipedia.org. The foundational characteristic of macrolides, a large macrocyclic lactone ring, often adorned with deoxy sugars, was established early on, defining them as a distinct group of polyketide natural products drugs.comwikipedia.orgnih.govnih.gov.

Identification and Classification within the Macrolide Family

Foromacidin C is recognized as a member of the macrolide antibiotic family wikipedia.orgnewdrugapprovals.orgresearchgate.netcymitquimica.comguidetomalariapharmacology.orgmedchemexpress.comambeed.com. More specifically, it is a component of the spiramycin (B21755) complex, a group of related macrolide antibiotics newdrugapprovals.orgepharmacognosy.comdrugfuture.com. This compound is also known by the synonym Spiramycin III newdrugapprovals.orgcymitquimica.comambeed.commedkoo.comncats.ioclinisciences.combiosynth.com. Macrolides are typically classified based on the number of atoms forming their macrocyclic lactone ring, with common categories including 14-, 15-, and 16-membered rings numberanalytics.comnih.gov. This compound, as part of the spiramycin group, is characterized by a 16-membered lactone ring newdrugapprovals.orgguidetomalariapharmacology.org. Its complex structure features this large ring system along with multiple attached sugar moieties, which are crucial for its biological activity cymitquimica.com. Chemically, it shares structural similarities with other macrolides such as carbomycin (B1668359) and erythromycin, indicating a common biosynthetic heritage researchgate.net.

Producing Organism: Streptomyces ambofaciens

The primary source organism for this compound is the bacterium Streptomyces ambofaciens wikipedia.orgnewdrugapprovals.orgguidetomalariapharmacology.orgmedchemexpress.comdsmz.de. This species belongs to the genus Streptomyces, a group of Gram-positive, filamentous bacteria renowned for their prolific production of secondary metabolites, including a vast array of antibiotics wikipedia.orgdsmz.de. Streptomyces ambofaciens was initially isolated from soil samples collected in France wikipedia.org. Beyond this compound, this microorganism is also recognized for producing other related compounds, such as Foromacidin A and B, as well as ambobactin and congocidin wikipedia.org. Its ability to generate complex molecules like this compound underscores its significance as a biological factory for natural products wikipedia.orgdsmz.de.

Significance in Natural Product Chemistry Research

This compound and its related compounds are of considerable interest in natural product chemistry research due to their intrinsic biological activities and their origin from a well-studied microbial genus. Natural products, in general, continue to be vital in the pursuit of new therapeutic agents, offering unique chemical scaffolds and diverse biological functions that are often difficult to replicate through purely synthetic means nih.govresearchgate.netopenaccessjournals.comfrontiersin.org.

The lipophilic and basic nature of Foromacidins A, B, C, and D, isolated from Streptomyces ambofaciens, contributes to their remarkable in vitro and in vivo antibiotic efficacy, often with notable low toxicity researchgate.net. Research into these compounds aids in understanding the intricate biosynthetic pathways employed by Streptomyces species to construct such complex molecules. Furthermore, the ongoing decline in the discovery of novel antibiotics from synthetic libraries, coupled with the increasing threat of antibiotic resistance, highlights the critical need to explore untapped biological resources, including microbial secondary metabolites nih.gov. Advanced techniques such as "smart screening," robotic separation, metabolic engineering, and synthetic biology are continuously being employed to identify and characterize new natural products like this compound, thereby expanding the pipeline for potential drug candidates nih.gov.

Data Tables

The following tables summarize key chemical and biological information pertaining to this compound and its closely related counterparts.

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameSynonymsCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation ([α]D20)
This compoundSpiramycin III, Spiramycin C24916-52-7C46H78N2O15899.12128-131-83°
Foromacidin ASpiramycin I, Spiramycin A24916-50-5C43H74N2O14843.05134-137-96°
Foromacidin BSpiramycin II, Foromacidin B24916-51-6C45H76N2O15885.09130-133-86°

Note: Optical rotation values can vary based on solvent and concentration.

Table 2: Producing Organism and Macrolide Characteristics

FeatureDetails
Producing OrganismStreptomyces ambofaciens
Isolation SourceSoil (France)
Known ProductsForomacidin A, Foromacidin B, this compound, Ambobactin, Congocidin, etc.
Macrolide Class16-membered ring macrolide antibiotic
Mechanism of ActionInhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit.
General EfficacyRemarkable antibiotic efficacy in vitro and in vivo, low toxicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H78N2O15 B10784040 Foromacidin C CAS No. 889888-56-6

Properties

CAS No.

889888-56-6

Molecular Formula

C46H78N2O15

Molecular Weight

899.1 g/mol

IUPAC Name

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

InChI

InChI=1S/C46H78N2O15/c1-13-35(50)60-34-24-36(51)56-27(3)17-15-14-16-18-33(61-37-20-19-32(47(8)9)28(4)57-37)26(2)23-31(21-22-49)42(43(34)55-12)63-45-40(52)39(48(10)11)41(29(5)59-45)62-38-25-46(7,54)44(53)30(6)58-38/h14-16,18,22,26-34,37-45,52-54H,13,17,19-21,23-25H2,1-12H3/b15-14+,18-16+/t26-,27-,28+,29-,30+,31+,32+,33+,34-,37+,38+,39-,40-,41-,42+,43+,44+,45+,46-/m1/s1

InChI Key

HSZLKTCKAYXVBX-DCAGQSADSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C)C

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C)C

Origin of Product

United States

Biosynthesis and Genetic Basis of Foromacidin C Production

Elucidation of the Foromacidin C Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the polyketide aglycone, platenolide; the synthesis of the three deoxyhexose sugars, forosamine (B98537), mycaminose (B1220238), and mycarose (B1676882); and the sequential attachment of these sugars to the aglycone, followed by tailoring modifications.

The backbone of this compound, the platenolide lactone ring, is assembled by a Type I polyketide synthase (PKS). These large, modular enzymes utilize simple carboxylic acid thioesters as building blocks. Isotopic labeling studies have been instrumental in identifying the specific precursor units incorporated into the polyketide chain.

The biosynthesis of the platenolide core initiates with a five-carbon starter unit, likely derived from valine or isoleucine metabolism. The subsequent elongation of the polyketide chain is accomplished through the sequential addition of seven extender units. These extender units are primarily in the form of methylmalonyl-CoA and malonyl-CoA, which are common building blocks in polyketide synthesis. The incorporation of these specific precursors dictates the characteristic methylation pattern of the macrolactone ring.

The deoxyhexose sugars are derived from glucose-1-phosphate, a central metabolite in primary metabolism. Through a series of enzymatic modifications, this precursor is converted into the activated nucleotide-diphospho-sugars (NDP-sugars) that are the substrates for glycosyltransferases.

Table 1: Precursor Units in this compound Biosynthesis
ComponentPrecursor UnitMetabolic Origin
Platenolide (Aglycone) Starter UnitPropionyl-CoA or Acetyl-CoAAmino acid / Fatty acid metabolism
Platenolide (Aglycone) Extender UnitsMethylmalonyl-CoA, Malonyl-CoACarboxylation of Propionyl-CoA and Acetyl-CoA
Deoxyhexose Sugars (Forosamine, Mycaminose, Mycarose)Glucose-1-phosphateGlycolysis / Gluconeogenesis

The assembly of this compound involves a multitude of enzymatic reactions, each catalyzed by a specific protein encoded within the biosynthetic gene cluster.

Polyketide Synthesis: The core of the biosynthetic machinery is the Type I PKS, encoded by the srmG gene cluster, which consists of five large, multifunctional proteins. Each PKS module is responsible for one cycle of polyketide chain elongation and contains distinct domains that catalyze specific reactions, including acyltransferase (AT) for selecting the correct extender unit, ketosynthase (KS) for carbon-carbon bond formation, ketoreductase (KR) for reduction of the β-keto group, dehydratase (DH) for removal of a water molecule, and enoylreductase (ER) for reduction of the double bond. The final step in platenolide formation is the cyclization and release of the polyketide chain, catalyzed by a thioesterase (TE) domain.

Deoxysugar Biosynthesis: A suite of enzymes is dedicated to the synthesis of the three unique deoxyhexose sugars. These enzymes include dehydratases, epimerases, aminotransferases, and methyltransferases that modify the initial glucose-1-phosphate precursor to generate TDP-forosamine, TDP-mycaminose, and TDP-mycarose.

Glycosylation and Tailoring: Once the platenolide aglycone and the NDP-sugars are synthesized, a series of glycosyltransferases (GTs) sequentially attach the sugar moieties to the macrolactone core. The order of glycosylation is critical for the final structure and bioactivity of this compound. Following glycosylation, additional tailoring enzymes, such as hydroxylases and methyltransferases, may further modify the molecule to produce the final this compound structure.

Genetic Characterization of Biosynthesis Gene Clusters

The genes encoding the enzymes responsible for this compound biosynthesis are clustered together on the chromosome of Streptomyces ambofaciens. This biosynthetic gene cluster (BGC) spans over 85 kb of DNA and contains all the necessary genetic information for the production of the antibiotic.

The spiramycin (B21755) (foromacidin) BGC has been extensively studied, and the functions of many of the open reading frames (ORFs) have been assigned based on sequence homology to genes with known functions in other antibiotic biosynthetic pathways. The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database provides a comprehensive annotation of the spiramycin BGC (accession number BGC0002033).

Table 2: Key Genes in the this compound (Spiramycin) Biosynthetic Gene Cluster
Gene(s)Proposed FunctionRole in Biosynthesis
srmG (I-V)Type I Polyketide SynthaseSynthesis of the platenolide aglycone
srmA, srmB, srmC, etc.Deoxysugar biosynthesis enzymesSynthesis of TDP-forosamine, TDP-mycaminose, and TDP-mycarose
srmF, srmH, etc.GlycosyltransferasesAttachment of deoxyhexose sugars to the aglycone
srmR (srm22)Transcriptional activatorPositive regulation of the biosynthetic pathway
srm40Pathway-specific transcriptional activatorDirect activation of most biosynthetic genes

The production of this compound is tightly regulated at the transcriptional level to ensure that the antibiotic is produced at the appropriate time in the bacterial life cycle, typically during the stationary phase of growth. This regulation is orchestrated by a hierarchical cascade of transcriptional activators encoded within the BGC.

Strain Engineering and Biotechnological Production Approaches

Given the therapeutic importance of spiramycins, significant effort has been directed towards improving the production of this compound in industrial fermentation processes. These efforts have focused on both traditional strain improvement methods and modern metabolic engineering techniques.

Classical strain improvement has involved random mutagenesis using chemical mutagens or UV irradiation, followed by screening for high-producing mutants. This approach has been successful in generating strains with enhanced spiramycin titers.

More recently, rational metabolic engineering strategies have been employed to increase this compound production. These approaches include:

Overexpression of regulatory genes: Increasing the expression of the positive regulatory genes, srmR and srm40, has been shown to significantly boost spiramycin production.

Precursor supply enhancement: Engineering the primary metabolism of Streptomyces ambofaciens to increase the intracellular pools of the precursor molecules, such as methylmalonyl-CoA and malonyl-CoA, can drive more flux through the biosynthetic pathway.

Optimization of fermentation conditions: Modifying the composition of the fermentation medium, including the carbon and nitrogen sources, as well as physical parameters like pH and temperature, can have a profound impact on antibiotic yield.

Heterologous expression: The entire spiramycin BGC has been expressed in other Streptomyces species, which can sometimes lead to improved production levels or facilitate the production of novel analogs.

These biotechnological approaches continue to be refined to develop more efficient and cost-effective methods for the large-scale production of this compound and other valuable spiramycin-related compounds.

Optimization of Fermentation Processes

The industrial production of this compound, as part of the spiramycin complex, is highly dependent on the optimization of the fermentation process. Key parameters, including the composition of the culture medium and physical conditions, are manipulated to maximize the yield. The selection of appropriate carbon and nitrogen sources is critical, as these nutrients provide the essential building blocks for both bacterial growth and secondary metabolite synthesis. researchgate.netmdpi.com

Research has shown that the type and concentration of these sources significantly influence antibiotic production. researchgate.netrjwave.org For instance, while glucose is a primary carbon source, its rapid consumption can sometimes repress antibiotic synthesis. mdpi.com Therefore, alternative or supplementary carbon sources are often explored. Similarly, slowly released nitrogen sources are preferred to prevent the inhibitory effects that rapidly utilized sources like ammonia (B1221849) can have on production. rjwave.orgmdpi.com

Beyond primary nutrients, the addition of specific precursors or supplements to the fermentation broth has proven effective. One study demonstrated that supplementing the medium with 2% soybean oil and feeding 0.4% propyl alcohol after 24 hours of incubation significantly improved the spiramycin yield by 61.8% in a mutant Streptomyces ambofaciens strain. nih.gov Another approach involves adding cyclodextrins to the culture medium; supplementation with 0.5% (w/v) methyl-β-cyclodextrin has been found to have a high stimulatory effect on spiramycin production. researchgate.net

Physical parameters such as pH, temperature, and aeration are also rigorously controlled. Most Streptomyces species favor a neutral to slightly alkaline initial pH for optimal antibiotic production. innovareacademics.inscirp.org Temperature is another crucial factor, with studies indicating that the optimal temperature for secondary metabolite production may differ from that for optimal biomass growth. innovareacademics.in Continuous monitoring and control of these parameters are essential for achieving high-titer production on an industrial scale.

ParameterCondition/SupplementObserved Effect on Spiramycin ProductionReference
Carbon SourceGlucoseCan inhibit spiramycin synthesis if rapidly consumed. mdpi.com
Nitrogen SourceSlowly metabolized sources (e.g., soybean meal)Favorable for sustained antibiotic production. nih.gov
Medium Supplement2% Soybean Oil + 0.4% Propyl AlcoholIncreased yield by 61.8% in a mutant S. ambofaciens strain. nih.gov
Medium Supplement0.5% (w/v) Methyl-β-cyclodextrinHigh stimulatory effect on production. researchgate.net
Initial pHNeutral (pH 7.0)Optimal for antibiotic production in many Streptomyces species. innovareacademics.in
Temperature30°C - 35°CSpecific temperatures can be optimized to favor secondary metabolite production over biomass growth. innovareacademics.inscirp.org

Metabolic Engineering for Enhanced Production

Metabolic engineering offers a powerful and targeted approach to enhance the production of this compound by genetically modifying the producing Streptomyces strain. taylorfrancis.com These strategies primarily focus on manipulating the spiramycin biosynthetic gene cluster (srm) and related regulatory networks to increase the metabolic flux towards the desired product.

The spiramycin biosynthetic gene cluster in S. ambofaciens is a large region of DNA, spanning over 85 kb, that contains all the necessary genes for producing the spiramycin complex. nih.govresearchgate.net This includes genes for the polyketide synthase (PKS) that assembles the macrolide core, enzymes for sugar biosynthesis and attachment, and regulatory genes that control the expression of the entire cluster. nih.gov

A key strategy in metabolic engineering is the manipulation of these regulatory genes. The spiramycin cluster contains several pathway-specific regulatory genes, with srm22 (also known as srmR) and srm40 being critical positive regulators. nih.gov Studies have shown that Srm22 is required for the expression of srm40. In turn, Srm40 acts as a pathway-specific activator, controlling the transcription of most, if not all, of the spiramycin biosynthetic genes. nih.gov Gene inactivation experiments revealed that disrupting either srm22 or srm40 completely abolishes spiramycin production, while their overexpression leads to a significant increase in yield. nih.gov

In a related species, Streptomyces spiramyceticus, which produces carrimycin (a derivative of spiramycin), similar regulatory genes have been identified. Overexpression of the positive regulator bsm42 was found to enhance spiramycin and carrimycin yield, whereas overexpression of another regulator, bsm23, suppressed production. nih.gov Furthermore, a global regulator outside the cluster, SSP_Lrp, was identified as a negative regulator of spiramycin biosynthesis. researchgate.net Modifying such regulatory elements is a common and effective metabolic engineering strategy. nih.govmdpi.com

Other metabolic engineering approaches include improving the supply of essential precursors, such as malonyl-CoA, which are the building blocks for the polyketide backbone of spiramycin. policycommons.netmdpi.com By identifying and alleviating bottlenecks in primary metabolism, more resources can be channeled into the secondary metabolic pathway, ultimately boosting the production of this compound.

Gene TargetOrganismGenetic ModificationObserved Effect on Spiramycin ProductionReference
srm22 (srmR)S. ambofaciensOverexpressionIncreased production. nih.gov
srm22 (srmR)S. ambofaciensDisruption/DeletionEliminated production. nih.gov
srm40S. ambofaciensOverexpressionIncreased production. nih.gov
srm40S. ambofaciensDisruption/DeletionEliminated production. nih.gov
bsm42S. spiramyceticusOverexpressionEnhanced yield. nih.gov
bsm23S. spiramyceticusOverexpressionSuppressed production. nih.gov
SSP_LrpS. spiramyceticusInactivationMinor increase in production. researchgate.net

Molecular Mechanism of Action of Foromacidin C

Ribosomal Target Identification and Characterization

The primary molecular target of Foromacidin C is the bacterial ribosome, the cellular complex responsible for protein synthesis. Like other macrolide antibiotics, it specifically binds to the large 50S ribosomal subunit, interfering with its crucial functions. nih.govpatsnap.com

Structural and biochemical studies have precisely located the binding site of this compound. It binds within the nascent peptide exit tunnel (NPET), a channel that spans the 50S subunit through which newly synthesized polypeptide chains emerge. nih.gov The binding position is strategically located near the peptidyl transferase center (PTC), the active site responsible for catalyzing peptide bond formation. nih.gov This positioning allows the drug to sterically hinder the passage of the growing peptide chain, effectively blocking the extension of most proteins. The 16-membered ring structure of this compound allows it to extend deeper into this tunnel compared to 14-membered macrolides. nih.gov

This compound's interaction with the 50S subunit is characterized by specific contacts with both ribosomal RNA (rRNA) and ribosomal proteins. The key interactions occur with nucleotides of the 23S rRNA, which lines the wall of the peptide exit tunnel.

Key interacting nucleotides include adenine (B156593) residues A2059 and A2062 (E. coli numbering). researchgate.net Crystal structure analyses have revealed that the macrolide molecule covers these residues. researchgate.net A significant interaction involves the ethylaldehyde substituent at the C6 position of the lactone ring, which has been shown to form a covalent bond with the base of nucleotide A2062 when it is in an extended conformation. researchgate.net The forosamine (B98537) sugar moiety of this compound extends towards ribosomal protein L4, while the mycaminose-mycarose disaccharide moiety is oriented towards the PTC. researchgate.net

This compound MoietyInteracting Ribosomal ComponentType of Interaction
Lactone Ring (general)23S rRNA (NPET lining)Steric hindrance, van der Waals forces
Ethylaldehyde group (C6)Nucleotide A2062 (23S rRNA)Covalent bond formation
Lactone Ring (general)Nucleotide A2059 (23S rRNA)Proximity interaction
Forosamine sugarRibosomal Protein L4Proximity interaction
Mycaminose-mycarose disaccharidePeptidyl Transferase Center (PTC) regionProximity interaction

The binding of this compound within the NPET leads to the inhibition of protein synthesis, primarily by interfering with the elongation phase. While it is a potent inhibitor of the binding of both donor (peptidyl-tRNA) and acceptor (aminoacyl-tRNA) substrates to the ribosome, its main effect is on translocation. nih.gov

The primary mechanism is the stimulation of the dissociation of peptidyl-tRNA from the ribosome during the translocation step. nih.govnih.gov After a peptide bond is formed, the ribosome must move one codon down the mRNA (translocation) to open the A-site for the next aminoacyl-tRNA. This compound's presence in the exit tunnel is thought to destabilize the connection between the growing peptide chain and its tRNA, particularly for short peptides, causing premature termination of translation. nih.govmdpi.com This leads to a rapid breakdown of polyribosomes, which are complexes of multiple ribosomes translating the same mRNA molecule. nih.gov

Comparative Analysis with Other Macrolide Antibiotics

The mechanism of this compound can be best understood through a comparative lens, particularly against the well-studied 14-membered macrolides, such as erythromycin (B1671065). Key differences arise from their distinct chemical structures, which influence how they interact with the ribosomal target and affect its function. researchgate.netnih.gov

This compound and other macrolide antibiotics share a common binding site on the large (50S) ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge. patsnap.comnih.gov This binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds. nih.gov

The primary interactions for most macrolides occur with nucleotides of the 23S ribosomal RNA (rRNA), which lines the tunnel. researchgate.net A universally important nucleotide for macrolide binding is A2058 (E. coli numbering). nih.gov However, significant differences in binding are dictated by the size of the macrolide's lactone ring and its sugar substituents.

This compound, as a 16-membered macrolide, possesses a disaccharide moiety at position C5 of its lactone ring, which consists of forosamine and mycarose (B1676882). This is a critical distinction from 14-membered macrolides like erythromycin, which have a single cladinose (B132029) sugar. researchgate.netnih.gov This extended sugar chain allows this compound to reach deeper into the NPET, placing its mycarose sugar in close proximity to the PTC. researchgate.netnih.gov This interaction with the PTC is a defining feature of its binding mode and is not observed with erythromycin. nih.gov Chemical footprinting studies have shown that the mycarose moiety of this compound (Spiramycin) interacts with nucleotide U2506 in the central loop of 23S rRNA Domain V, a key region of the PTC. researchgate.netnih.gov

In contrast, erythromycin's binding is largely confined to the narrower part of the tunnel, where it primarily causes a steric blockade to the growing polypeptide chain. asm.org

Table 1: Comparison of Ribosomal Binding Modes

FeatureThis compound (16-Membered)Erythromycin (14-Membered)
Primary Binding Site Nascent Peptide Exit Tunnel (NPET) of the 50S subunitNascent Peptide Exit Tunnel (NPET) of the 50S subunit
Key rRNA Interaction A2058 (Domain V)A2058 (Domain V)
Sugar Moiety at C5 Disaccharide (Forosamine-Mycarose)Monosaccharide (Cladinose)
Interaction with PTC Yes, the mycarose sugar extends into the PTC, interacting near U2506. nih.govnih.govNo direct interaction with the catalytic center. nih.gov
Additional Interactions A752 (Domain II) via mycinose (B1239270) moiety. nih.govPrimarily interacts within the NPET, away from the PTC. asm.org

The differences in ribosomal binding directly translate to distinct effects on the process of protein synthesis.

The most significant functional difference is the direct inhibition of peptide bond formation by this compound. Because its mycarose sugar physically extends into the peptidyl transferase center, it directly interferes with the catalysis of the peptidyl transferase reaction. nih.govnih.gov Studies have shown that spiramycin (B21755) can inhibit this reaction by as much as 85%. nih.gov This makes this compound a direct inhibitor of the ribosome's catalytic activity.

Erythromycin, lacking this extended sugar moiety, does not directly inhibit the peptidyl transferase reaction. researchgate.netnih.gov Its primary mechanism of action is to physically obstruct the passage of the elongating nascent polypeptide chain once it reaches a certain length (typically 3-5 amino acids). asm.org This steric hindrance leads to the premature dissociation of the peptidyl-tRNA (the tRNA molecule carrying the growing peptide chain) from the ribosome. nih.govnih.gov

While both antibiotics ultimately halt protein synthesis, their immediate effects on the ribosome's core functions differ. This compound is a potent inhibitor of both translocation (the movement of the ribosome along the mRNA) and the catalytic step of peptide bond formation. patsnap.comnih.gov While erythromycin also causes peptidyl-tRNA to dissociate, this is a consequence of the nascent chain colliding with the tunnel-bound drug rather than a direct inhibition of the PTC. nih.gov Interestingly, research indicates that this compound also acts by stimulating the dissociation of peptidyl-tRNA from the ribosome, likely during the translocation step, suggesting a multifaceted mechanism of inhibition. nih.govnih.govnih.gov

Table 2: Comparative Effects on Ribosomal Function

Ribosomal FunctionThis compound (16-Membered)Erythromycin (14-Membered)
Peptide Bond Formation Direct inhibitor; the mycarose sugar moiety interferes with the PTC. nih.govnih.govNot a direct inhibitor. researchgate.netnih.gov
Polypeptide Elongation Inhibited due to direct PTC interference and steric hindrance.Inhibited due to steric hindrance of the growing nascent peptide. asm.org
Translocation Potent inhibitor. patsnap.comnih.govInhibition is a downstream effect of nascent chain blockage.
Peptidyl-tRNA Dissociation Stimulates dissociation during translocation. nih.govnih.govStimulates dissociation as a primary consequence of steric clash. nih.govnih.gov

Antimicrobial Spectrum and Biological Activity Studies in Vitro and Pre Clinical Microbiological Focus

Evaluation of In Vitro Antimicrobial Spectrum

The antimicrobial spectrum of spiramycin (B21755) is broad, encompassing a variety of Gram-positive bacteria, some Gram-negative bacteria, and notably, several atypical pathogens and protozoan parasites. wikipedia.orgdrugbank.com

Foromacidin C, as part of the spiramycin complex, demonstrates reliable activity against many Gram-positive cocci and rods. drugbank.com Its spectrum includes species such as Staphylococcus aureus and various Streptococcus species (including pneumococcus). mdpi.comresearchgate.net While generally effective, its in vitro potency against sensitive strains of Staphylococcus aureus can be lower than that of the 14-membered macrolide, erythromycin (B1671065). nih.gov However, many erythromycin-resistant staphylococci isolated from clinical settings have been found to retain sensitivity to spiramycin. nih.gov

The activity of this compound against Gram-negative bacteria is more limited. It is effective against Gram-negative cocci, such as Neisseria species. researchgate.net However, Gram-negative rods, particularly Enterobacteria and Pseudomonas aeruginosa, are typically resistant. wikipedia.orgdrugbank.com Studies on P. aeruginosa confirm its intrinsic resistance, with spiramycin showing no significant effect on bacterial multiplication even at high concentrations. mdpi.comresearchgate.net

A key feature of this compound's antimicrobial profile is its efficacy against atypical bacteria, which lack a conventional cell wall and are common causes of respiratory infections. The spiramycin complex is known to be active against Legionella species, Mycoplasma species, and Chlamydia species. wikipedia.orgdrugbank.commdpi.com This activity makes it a significant agent for infections caused by these intracellular pathogens.

Beyond its antibacterial properties, this compound is notably active against certain protozoan parasites. It is widely recognized for its use against Toxoplasma gondii, the parasite responsible for toxoplasmosis. mdpi.comresearchgate.net It also demonstrates activity against Cryptosporidium species. wikipedia.orgnih.gov

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

Studies have established MIC values for spiramycin against various susceptible organisms. For example, representative MICs for Staphylococcus spp. are reported to be in the range of 0.031 µg/mL to 0.063 µg/mL. nih.gov The MIC against Mycoplasma synoviae has been determined to be 0.0625 µg/mL. researchgate.net Research on Mycoplasma pneumoniae has shown a significant difference between the concentration needed to inhibit growth and that needed to kill the organism. One study found the MBC to be 64 times higher than the MIC. nih.gov

MicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus spp.0.031 - 0.063Data Not Available nih.gov
Mycoplasma pneumoniae0.2516 nih.gov
Mycoplasma synoviae0.0625Data Not Available researchgate.net

*Note: Values reported in mg/L in the source study, converted to µg/mL. The study noted bactericidal activity was achieved after 4 days of exposure. nih.gov

Time-Kill Kinetics and Post-Antibiotic Effects in Bacterial Cultures

Time-kill kinetic studies evaluate the rate at which an antibiotic kills a bacterial population over time. For spiramycin, the effect is largely bacteriostatic. A study on Mycoplasma pneumoniae demonstrated that bactericidal activity (a ≥3 log10 decrease in the inoculum) was only achieved after four days of exposure to a high concentration of 16 µg/mL. nih.gov This indicates a slow rate of killing against this pathogen.

The post-antibiotic effect (PAE) is the suppression of bacterial growth that continues after a short exposure to an antimicrobial agent, even when its concentration has fallen below the MIC. Macrolides are known to exhibit a significant PAE, and this effect is particularly pronounced with spiramycin. A comparative study on Staphylococcus aureus found that after a three-hour exposure to a concentration four times the MIC, spiramycin produced a PAE of nine hours, which was considerably longer than the five-hour PAE observed for erythromycin under the same conditions. europeanreview.org This prolonged PAE means that bacterial growth is suppressed long after the drug has been removed, contributing significantly to its in vivo efficacy. europeanreview.org

MicroorganismExposure ConditionsPAE Duration (Hours)Reference
Staphylococcus aureus3 hours at 4x MIC9 europeanreview.org

Cellular Uptake and Intracellular Accumulation in Microbial Models

The efficacy of an antimicrobial agent is fundamentally dependent on its ability to reach and accumulate at its intracellular target site in sufficient concentrations to exert its biological effect. This compound, a member of the macrolide class of antibiotics, is understood to follow the general principles of cellular entry and accumulation observed for other macrolides, although specific studies detailing the precise kinetics for this compound are not extensively documented. The process of traversing the bacterial cell envelope is a complex interplay between the physicochemical properties of the drug and the sophisticated transport machinery of the microorganism.

The bacterial cell envelope, particularly the multi-layered barrier of Gram-negative bacteria, presents a formidable challenge to antibiotic entry. For macrolides like this compound, initial passage across the outer membrane of Gram-negative bacteria is often limited and can occur through diffusion via porin channels. nih.gov Subsequently, the molecule must traverse the cytoplasmic membrane to reach its ribosomal target. The accumulation within the bacterial cell is a dynamic process, governed by the rates of influx and efflux.

Role of Efflux Pumps in Limiting Intracellular Concentration

A primary mechanism by which bacteria counteract the accumulation of antimicrobial agents is through the active extrusion of these compounds via efflux pumps. nih.govnih.gov These transport proteins, located in the cytoplasmic membrane, function to expel a wide array of toxic substances, including antibiotics like macrolides, from the cell's interior. nih.govmdpi.com This action effectively lowers the intracellular concentration of the drug, preventing it from reaching the necessary threshold to inhibit protein synthesis, thereby conferring a resistant phenotype. nih.gov

Bacterial efflux pumps are broadly categorized into several families, with their distribution and complexity varying between Gram-positive and Gram-negative bacteria. In Gram-negative bacteria, efflux systems are often complex tripartite structures that span the entire cell envelope, from the inner membrane to the outer membrane. nih.govnih.gov The Resistance-Nodulation-Division (RND) family is of particular clinical significance in these organisms, contributing to high levels of resistance against a broad spectrum of antibiotics. nih.govmdpi.com In Gram-positive bacteria, which lack an outer membrane, the Major Facilitator Superfamily (MFS) and ATP-Binding Cassette (ABC) superfamily pumps are more prevalent. nih.govresearchgate.net Overexpression of genes encoding these pumps is a common mechanism of acquired resistance in clinical isolates. mdpi.com The activity of these pumps can be demonstrated experimentally; for instance, the use of efflux pump inhibitors (EPIs) like Phenylalanine-arginine β-naphthylamide (PAβN) or protonophores such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) has been shown to increase the intracellular accumulation and restore the susceptibility of bacteria to various antibiotics. semanticscholar.org

Efflux Pump FamilyEnergy SourceTypical Bacterial TypeExamples of Substrates
Resistance-Nodulation-Division (RND)Proton Motive ForceGram-NegativeMacrolides, β-lactams, Fluoroquinolones, Tetracyclines
Major Facilitator Superfamily (MFS)Proton Motive ForceGram-Positive & Gram-NegativeMacrolides, Fluoroquinolones, Tetracyclines
ATP-Binding Cassette (ABC)ATP HydrolysisGram-Positive & Gram-NegativeVarious drugs and metabolites
Small Multidrug Resistance (SMR)Proton Motive ForceGram-Positive & Gram-NegativeQuaternary ammonium (B1175870) compounds, Dyes
Multidrug and Toxic Compound Extrusion (MATE)Proton or Sodium Ion GradientGram-Positive & Gram-NegativeFluoroquinolones, Aminoglycosides

Passive and Active Transport Mechanisms Across Microbial Membranes

The movement of antibiotic molecules across the microbial membrane can be broadly categorized into passive and active transport mechanisms. nih.gov The specific pathway utilized by a compound like this compound depends on its chemical structure and the available transport systems in the bacterial species.

Passive Transport: This mode of transport does not require metabolic energy and relies on the concentration gradient of the substance across the membrane.

Simple Diffusion: Small, uncharged, or lipophilic molecules can diffuse directly across the lipid bilayer. While macrolides are relatively large molecules, their lipophilic nature may permit a low level of passive diffusion across the cytoplasmic membrane. The rate of diffusion is typically slow and often insufficient to achieve a therapeutic intracellular concentration, especially in the face of active efflux. nih.gov

Facilitated Diffusion: This process involves membrane proteins, such as porins in the outer membrane of Gram-negative bacteria, that form channels to allow the passage of specific molecules. nih.gov Antibiotics that are structurally similar to the natural substrates of these channels can utilize them to enter the periplasmic space. nih.gov

Active Transport: This energy-dependent process moves molecules against their concentration gradient and is mediated by specific carrier proteins. nih.gov Active transport allows bacteria to accumulate essential nutrients from the environment but can also be co-opted for the uptake of certain antibiotics that mimic these nutrients. nih.govum.es For example, some antibiotics are actively transported by systems intended for siderophores (iron-chelating compounds) or peptides. nih.govum.es While direct evidence for a specific active transport system for this compound is not established, the general principle remains a potential route of entry for antimicrobial agents that possess structural similarities to bacterial metabolites.

Transport MechanismEnergy RequirementMediated byDescription
Passive Transport (Simple Diffusion)NoLipid BilayerMovement of molecules down the concentration gradient directly across the membrane.
Passive Transport (Facilitated Diffusion)NoChannel/Carrier Proteins (e.g., Porins)Movement of molecules down the concentration gradient through a protein channel.
Active TransportYes (e.g., ATP, Proton Motive Force)Specific Carrier/Transporter ProteinsMovement of molecules against the concentration gradient, allowing for intracellular accumulation.

Mechanisms of Resistance to Foromacidin C

Target Modification-Based Resistance

The primary target of Foromacidin C, like other macrolides, is the 50S ribosomal subunit, where it binds to the 23S rRNA component to inhibit protein synthesis. scienceopen.com Alterations at this target site can prevent or reduce drug binding, rendering the antibiotic ineffective. nih.gov

Ribosomal RNA Methylation (e.g., erm Genes)

One of the most prevalent mechanisms of macrolide resistance is the enzymatic modification of the ribosomal target. nih.govresearchgate.net This is primarily mediated by a family of enzymes known as erythromycin (B1671065) ribosome methylases, which are encoded by erm (erythromycin ribosome methylation) genes. nih.gov These enzymes add one or two methyl groups to a specific adenine (B156593) residue (A2058 in Escherichia coli numbering) within domain V of the 23S rRNA. bohrium.com This methylation event alters the conformational structure of the ribosome, which in turn reduces the binding affinity of macrolide antibiotics, including this compound. nih.gov

The presence of erm genes typically confers high-level, broad-spectrum resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenotype referred to as MLSB. nih.gov These genes can be located on mobile genetic elements such as plasmids and transposons, facilitating their spread between different bacterial species. nih.gov Several classes of erm genes have been identified, including erm(A), erm(B), erm(C), and the more recently discovered erm(55). nih.govnih.gov

Gene Class Mechanism Effect Resistance Phenotype
erm(A), erm(B), erm(C)N6-dimethylation of A2058 in 23S rRNAReduces binding affinity of macrolidesMLSB (Macrolide-Lincosamide-Streptogramin B)
erm(55)Putative ribosomal methylationConfers resistance to azithromycin (B1666446) and clarithromycin (B1669154)Macrolide resistance

Mutations in Ribosomal Proteins

In addition to rRNA modification, mutations in the genes encoding ribosomal proteins can also lead to macrolide resistance. Specifically, alterations in the L4 and L22 proteins of the 50S ribosomal subunit have been frequently implicated. asm.orgnih.gov These proteins are located near the macrolide binding site in the nascent peptide exit tunnel.

Mutations in L4 and L22 can directly interfere with drug binding or induce conformational changes in the 23S rRNA that allosterically affect the binding pocket. asm.org For instance, deletions or amino acid substitutions in highly conserved regions of L4 and L22 have been shown to confer resistance in various bacterial species, including Streptococcus pneumoniae and Campylobacter species. nih.govnih.gov The level of resistance conferred by these mutations can vary depending on the specific amino acid change and its location within the protein. asm.org

Ribosomal Protein Example Mutation (Organism) Observed Effect on MIC
L4G71R (S. pneumoniae)Increased resistance to macrolides. nih.gov
L22G95D, P99Q, A93E (S. pneumoniae)Increased resistance to various macrolides. nih.gov
L225-amino-acid insertion (C. jejuni)High-level resistance without 23S rRNA mutation. nih.gov
Minimum Inhibitory Concentration

Alterations in Ribosomal Binding Sites

Direct mutations within the 23S rRNA gene itself represent another critical mechanism of target-based resistance. These mutations typically occur in domain V, which forms the core of the macrolide binding site. nih.govasm.org Point mutations at specific nucleotide positions, such as A2058, A2059, and C2611 (E. coli numbering), are commonly observed in macrolide-resistant clinical isolates. asm.org

These alterations directly disrupt the key contact points between the antibiotic and the ribosome. For example, an A2058G or A2059G transition can sterically hinder the binding of 14- and 15-membered macrolides like this compound. nih.gov The level of resistance often depends on the specific nucleotide substitution and the number of mutated rRNA gene copies, as bacteria can have multiple copies of this gene. asm.org

23S rRNA Nucleotide Position Common Mutations Associated Organisms General Consequence
A2058A→G, A→US. pneumoniaeResistance to macrolides, lincosamides, and streptogramin B. nih.govasm.org
A2059A→GS. pneumoniae, Campylobacter spp.High-level resistance to macrolides. nih.govnih.gov
C2611C→U, C→AS. pneumoniaeMacrolide resistance. nih.govasm.org

Efflux Pump-Mediated Resistance

Efflux pumps are transmembrane protein complexes that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. nih.gov This mechanism prevents the intracellular accumulation of the drug to a concentration required for inhibiting its target. nih.gov

Identification and Characterization of Specific Efflux Systems (e.g., Macrolide Efflux Pumps)

Several families of efflux pumps contribute to macrolide resistance. The two most prominent systems are encoded by the mef (macrolide efflux) and msr (macrolide and streptogramin resistance) genes. scienceopen.com

Mef-family pumps : Genes such as mef(A) and mef(E) encode pumps belonging to the Major Facilitator Superfamily (MFS). nih.gov These pumps utilize the proton motive force to expel 14- and 15-membered macrolides. This mechanism typically confers a lower level of resistance compared to erm-mediated methylation and is often referred to as the M-phenotype. nih.gov

Msr-family pumps : Genes like msr(A) and msr(D) (also known as mel) encode pumps of the ATP-binding cassette (ABC) superfamily. asm.orgresearchgate.net These pumps use the energy from ATP hydrolysis to transport antibiotics. Some systems are dual-component, such as the mef(E)/mel(msr(D)) operon found in S. pneumoniae, where both pumps are required to confer high-level macrolide resistance. scienceopen.comnih.gov

Other multidrug resistance (MDR) efflux pumps, such as the CmeABC system in Campylobacter jejuni, can also contribute to macrolide resistance. nih.gov

Efflux System Gene(s) Pump Superfamily Substrates Energy Source
Mefmef(A), mef(E)MFS (Major Facilitator Superfamily)14- and 15-membered macrolidesProton Motive Force
Msrmsr(A), msr(D) / melABC (ATP-Binding Cassette)Macrolides, StreptograminsATP Hydrolysis
CmeABCcmeA, cmeB, cmeCRND (Resistance-Nodulation-Division)Multiple drugs, including macrolidesProton Motive Force

Regulation of Efflux Pump Expression

The expression of genes encoding efflux pumps is a tightly regulated process. Bacteria can modulate the level of pump production in response to environmental cues, including the presence of antibiotics. bohrium.com This regulation can occur through several mechanisms:

Inducible Expression : The expression of some efflux pump genes is inducible. For example, the presence of a macrolide antibiotic can trigger increased transcription of the pump-encoding genes. nih.gov This often involves a mechanism of translational or transcriptional attenuation, where the antibiotic-stalled ribosome influences the secondary structure of the mRNA, leading to gene expression. bohrium.com The msr(A) gene in staphylococci and the mel gene in S. pneumoniae are known to be inducible by erythromycin. nih.gov

Mutations in Regulatory Genes : Overexpression of efflux pumps can also result from mutations in local or global regulatory genes that normally repress pump expression. mdpi.comyoutube.com For instance, mutations in regulatory proteins like AmpR or transcriptional regulators can lead to the constitutive, high-level expression of efflux pumps, resulting in stable, multidrug-resistant phenotypes. nih.gov This derepression is a common mechanism for the emergence of resistance during antibiotic therapy. mdpi.com

The regulation of efflux pump expression is a complex process that allows bacteria to adapt to the presence of antimicrobial agents, contributing significantly to the development of clinical resistance. nih.gov

Role of Multidrug Efflux Pumps (e.g., AcrAB-TolC, MexAB-OprM)

Multidrug efflux pumps are a significant mechanism of intrinsic and acquired resistance to macrolides in various bacteria. These protein complexes actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration to sub-therapeutic levels.

The AcrAB-TolC efflux system in Escherichia coli is a well-characterized example of a Resistance-Nodulation-Division (RND) family pump that contributes to macrolide resistance. pnas.org Deletion of the acrAB or tolC genes has been shown to substantially increase the susceptibility of E. coli to erythromycin, indicating the crucial role of this pump in macrolide efflux. pnas.org While direct studies on this compound are not available, the structural similarity to other macrolides suggests that AcrAB-TolC could also be involved in its efflux. The inhibitor phenylalanine-arginine β-naphthylamide (PAβN) has been shown to block these multidrug efflux pumps, significantly lowering the minimum inhibitory concentration (MIC) of macrolides like erythromycin and spiramycin (B21755). pnas.org

In Pseudomonas aeruginosa, a notable opportunistic pathogen, the MexAB-OprM efflux pump is a key determinant of intrinsic resistance to a broad range of antimicrobial agents, including macrolides. mdpi.com Studies have demonstrated that certain Mex efflux systems can accommodate 16-membered macrolides like spiramycin. tandfonline.com Overexpression of the MexAB-OprM pump, often due to mutations in its regulatory genes, can lead to clinically significant levels of resistance.

Table 1: Impact of Efflux Pump Inhibitor on Macrolide MIC
Bacterial StrainMacrolideMIC (μg/mL)MIC with PAβN (30 μg/mL) (μg/mL)Fold Reduction in MIC
E. coli (expressing L22-titin)Erythromycin>160080>20
E. coli (expressing ΔMKR-L22-titin)Erythromycin>160080>20
E. coli (expressing L22-titin)Tylosin>80040>20
E. coli (expressing ΔMKR-L22-titin)Tylosin>80040>20
E. coli (expressing L22-titin)Spiramycin>80080>10
E. coli (expressing ΔMKR-L22-titin)Spiramycin>80080>10

Data adapted from: Revisiting the mechanism of macrolide-antibiotic resistance mediated by ribosomal protein L22 | PNAS. pnas.org

Enzymatic Inactivation Mechanisms

Enzymatic modification or degradation of antibiotics is another prevalent strategy employed by bacteria to overcome their antimicrobial effects. For macrolides, two primary types of inactivating enzymes have been identified: esterases and phosphotransferases.

Macrolide esterases are enzymes that inactivate macrolide antibiotics by hydrolyzing the characteristic macrolactone ring, rendering the drug unable to bind to its ribosomal target. mdpi.com This mechanism of resistance has been described for 14- and 15-membered macrolides, although specific studies on this compound or spiramycin are limited. Carboxylic ester hydrolases are a broad class of enzymes that catalyze the cleavage of ester bonds. mdpi.comresearchgate.net The hydrolysis of the lactone ring in macrolides effectively linearizes the molecule, leading to a loss of antibacterial activity. While the prevalence of this mechanism for 16-membered macrolides like this compound is not well-documented, the presence of an ester bond in its structure makes it a potential target for such enzymatic activity.

Besides esterases, macrolide phosphotransferases can also inactivate macrolide antibiotics by covalently modifying the drug. These enzymes transfer a phosphate (B84403) group from ATP to the 2'-hydroxyl group of the desosamine (B1220255) sugar of 14-membered macrolides or the mycaminose (B1220238) sugar of 16-membered macrolides. This phosphorylation prevents the antibiotic from binding to the ribosome. While this mechanism is well-established for other macrolides, its specific role in this compound resistance requires further investigation.

Genetic Basis and Dissemination of Resistance Determinants

The genes encoding resistance to macrolides can be found on both the bacterial chromosome and on mobile genetic elements. Chromosomal mutations often lead to the overexpression of efflux pumps or modifications of the ribosomal target.

Plasmids play a critical role in the dissemination of antibiotic resistance genes among bacteria through horizontal gene transfer. wikipedia.org These extrachromosomal DNA molecules can carry genes encoding efflux pumps, enzymatic inactivation enzymes, and ribosomal modifying enzymes. wikipedia.org The transfer of these plasmids between different bacterial species and genera contributes to the rapid spread of multidrug resistance. nih.gov While specific plasmids carrying resistance determinants for this compound have not been identified, the presence of resistance genes for other macrolides on plasmids is well-documented. taylorandfrancis.com This suggests that plasmid-mediated transfer is a potential mechanism for the acquisition of this compound resistance in clinical and environmental settings. The mobility of these genetic elements poses a significant challenge to the long-term efficacy of macrolide antibiotics.

Chromosomal Resistance Mutations

Resistance to this compound, a 16-membered macrolide antibiotic, can arise from specific mutations within the bacterial chromosome. These mutations typically occur in genes encoding components of the ribosome, the cellular machinery responsible for protein synthesis and the target of macrolide antibiotics. The primary mechanisms of chromosomal resistance involve alterations in the 23S ribosomal RNA (rRNA) and certain ribosomal proteins, which prevent the antibiotic from binding effectively to its target site. As this compound is a derivative of spiramycin, the mechanisms of resistance are expected to be analogous to those observed for spiramycin and other 16-membered macrolides.

Mutations in 23S rRNA

The most significant mechanism of acquired resistance to macrolides involves point mutations in the domain V of the 23S rRNA. This region of the ribosome is crucial for the peptidyl transferase activity and forms a key part of the macrolide binding site. Specific nucleotide substitutions can dramatically reduce the affinity of this compound for the ribosome, leading to high levels of resistance.

Research on macrolide resistance has identified several key mutations in the 23S rRNA gene that confer resistance to 16-membered macrolides. For instance, a notable mutation is the A2062C substitution (Escherichia coli numbering) in the domain V of 23S rRNA. This single nucleotide change has been shown to be responsible for high-level resistance to spiramycin, while paradoxically, the organism may remain susceptible to 14- and 15-membered macrolides. nih.gov This highlights the subtle differences in the binding sites of various macrolide subclasses.

Other mutations within domain V of the 23S rRNA have also been implicated in resistance to macrolides, including those with a 16-membered ring. These include alterations at positions A2058 and A2059. nih.gov Specifically, mutations such as A2058G and A2059G have been found to confer resistance to erythromycin and may also reduce susceptibility to 16-membered macrolides. nih.gov Additionally, mutations at C2611 have been identified, such as C2611A and C2611G, which can result in resistance to both macrolides and streptogramin B antibiotics. nih.gov The presence of multiple copies of the 23S rRNA gene in many bacterial species can influence the development of such resistance, as mutations may need to occur in several or all copies to confer a significant resistance phenotype. nih.gov

Table 1: Chromosomal Mutations in 23S rRNA Conferring Macrolide Resistance

Gene Mutation (E. coli numbering) Affected Antibiotic Class Bacterial Species Example
23S rRNA A2062C 16-membered macrolides (e.g., Spiramycin) Streptococcus constellatus
23S rRNA A2058G 14-, 15-, and 16-membered macrolides, Lincosamides Streptococcus pneumoniae
23S rRNA A2059G 14-, 15-, and 16-membered macrolides, Lincosamides Streptococcus pneumoniae
23S rRNA C2611A/G 14-, 15-, and 16-membered macrolides, Streptogramin B Streptococcus pneumoniae

Mutations in Ribosomal Proteins

In addition to mutations in the 23S rRNA, alterations in ribosomal proteins can also lead to resistance against macrolide antibiotics. These proteins are integral to the structure and function of the ribosome, and changes in their amino acid sequence can indirectly affect the antibiotic binding site.

For 16-membered macrolides like spiramycin, mutations in the ribosomal protein L4 have been identified as a source of resistance. nih.gov Ribosomal protein L4 is located near the peptidyl transferase center and contributes to the architecture of the macrolide binding pocket. nih.gov Specific mutations within a highly conserved region of the L4 protein can alter the conformation of the ribosome, thereby reducing the binding efficiency of the antibiotic. For example, a G69C amino acid change or the insertion of amino acids in the conserved KPWRQKGTGRAR sequence of L4 has been shown to confer macrolide resistance in Streptococcus pneumoniae. nih.gov

Mutations in ribosomal protein L22 have also been associated with macrolide resistance, although they are more commonly linked to resistance to 14- and 15-membered macrolides. nih.gov However, given the overlapping nature of the binding sites, the potential for L22 mutations to influence the activity of 16-membered macrolides cannot be entirely dismissed. These mutations are thought to perturb the conformation of the 23S rRNA, indirectly affecting the antibiotic binding site. nih.gov

Table 2: Chromosomal Mutations in Ribosomal Proteins Conferring Macrolide Resistance

Gene Mutation Affected Antibiotic Class Bacterial Species Example
rplD (L4) G69C 14- and 15-membered macrolides Streptococcus pneumoniae
rplD (L4) Insertion in 63KPWRQKGTGRAR74 region 14- and 15-membered macrolides Streptococcus pneumoniae

Structural Elucidation and Advanced Analytical Methodologies

X-ray Crystallography for Three-Dimensional Structure Determination

While direct single-crystal X-ray diffraction studies specifically focused on isolating and determining the crystal structure of Foromacidin C are not prominently detailed in readily accessible literature, its complex three-dimensional structure has been extensively characterized. The detailed structural information, including bond connectivity and stereochemical assignments, has been largely derived from studies involving its complexation with biological targets, particularly ribosomal components. These studies, utilizing X-ray diffraction, have provided definitive insights into the molecule's conformation in a biologically relevant context.

The interaction of this compound (as part of the Spiramycin (B21755) complex) with ribosomal components has been a significant area of investigation using X-ray crystallography. The crystal structure of Spiramycin bound to the 50S ribosomal subunit of Haloarcula marismortui has been determined at a resolution of 3 Å nakb.orgnih.govpdbj.org. This co-crystallization study, identified by PDB entry 1KD1, has been instrumental in mapping the binding site of Spiramycin on the ribosome.

The findings indicate that Spiramycin binds within the polypeptide exit tunnel, situated adjacent to the peptidyl transferase center (PTC) nih.govpdbj.org. This binding location suggests that Spiramycin inhibits protein synthesis by obstructing the egress of newly synthesized polypeptide chains pdbj.org. The saccharide moieties of the macrolide extend towards the PTC, influencing the ribosome's conformation and function. Footprinting analysis has further corroborated the positions implicated by X-ray crystallography in Spiramycin's interaction with ribosomes researchgate.net.

Table 1: Crystallographic Data for Spiramycin-Ribosome Complex

PDB IDMolecule ComplexedResolutionOrganismReference(s)
1KD1Spiramycin3.0 ÅHaloarcula marismortui nakb.orgnih.govpdbj.org

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that measure the interaction of chiral molecules with polarized light, providing crucial information about their stereochemistry. Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) are key methods within this domain. These techniques are highly sensitive to the three-dimensional arrangement of atoms and can be used to assign absolute and relative stereochemistry, often in conjunction with theoretical calculations nsf.govnih.govchiralabsxl.compsu.edu.

This compound, being a chiral molecule, exhibits specific optical rotation. The reported specific optical rotation for this compound is [α]D20 -83° (in methanol) nakb.orgcam.ac.uk. This value is a direct manifestation of its interaction with plane-polarized light and serves as a fundamental chiroptical property. While specific detailed studies employing ECD, ORD, or VCD to definitively assign the absolute stereochemistry of this compound are not extensively documented in the provided search results, these techniques are standard for such assignments. Typically, experimental chiroptical spectra are compared with theoretically calculated spectra, often derived from Density Functional Theory (DFT) calculations, to confirm stereochemical assignments nih.govchiralabsxl.compsu.edu.

Table 2: Key Physical and Chiroptical Properties of this compound

PropertyValueUnitsNotesReference(s)
Molecular FormulaC46H78N2O15- nakb.orgnih.govresearchgate.netindiaenvironmentportal.org.in nakb.orgnih.govresearchgate.netindiaenvironmentportal.org.in
Molecular Weight899.12 g/mol nakb.orgnih.govresearchgate.netindiaenvironmentportal.org.in
Melting Point128-131°C nakb.orgresearchgate.net
Specific Optical Rotation-83deg (at 20 °C/D)Measured in methanol nakb.orgcam.ac.uk

Chemical Synthesis, Derivatives, and Structure Activity Relationship Sar Studies

Structure-Activity Relationship (SAR) Investigations (In Vitro Microbiological Focus)

Correlation between Structural Features and Antimicrobial Potency

Foromacidin C exhibits antimicrobial activity primarily against Gram-positive bacteria and rickettsiae newdrugapprovals.orgdrugfuture.com. As a macrolide antibiotic, its efficacy is intrinsically linked to its complex molecular architecture, including the macrocyclic lactone ring and attached sugar moieties. While specific, detailed structure-activity relationship (SAR) studies directly correlating precise structural features of this compound with its antimicrobial potency are not extensively detailed in the provided search snippets, the general understanding of macrolides suggests that the size and conformation of the macrocyclic ring, along with the nature and position of various functional groups (e.g., hydroxyl, methoxy, and amino groups), play a critical role in target binding and subsequent biological activity newdrugapprovals.orgdrugfuture.com.

Impact of Functional Group Modifications on Ribosomal Binding

Macrolide antibiotics, including this compound, exert their antibacterial effect by binding to the bacterial ribosome, specifically the 50S ribosomal subunit. This binding event interferes with protein synthesis by inhibiting the translocation step or the peptidyl transferase activity, thereby halting bacterial growth wikipedia.orgijbs.comembopress.orgfrontiersin.orgbiorxiv.org. The precise interaction involves multiple components of the ribosome, including ribosomal RNA (rRNA) and ribosomal proteins.

Although specific studies detailing the impact of functional group modifications on this compound's ribosomal binding are not explicitly available in the provided search results, it is understood from general macrolide research that alterations to key functional groups can significantly influence binding affinity and specificity to the ribosomal target. Such modifications could potentially alter the compound's ability to interact with specific sites on the ribosome, thereby affecting its potency and spectrum of activity.

Ligand-Based and Structure-Based Design Principles

Drug design strategies can be broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD) gardp.orgupc.edunih.govnih.govnih.govstructure-based-drug-design-summit.combiorxiv.orgresearchgate.net. LBDD relies on the knowledge of molecules that exhibit biological activity, even in the absence of a known target structure. It utilizes techniques like quantitative structure-activity relationships (QSAR) and pharmacophore modeling to identify key structural features responsible for activity nih.govnih.govmdpi.com. SBDD, conversely, leverages the three-dimensional structure of the biological target (e.g., a protein or ribosome) to design or optimize molecules that can bind effectively to it, often employing molecular docking and simulation methods upc.edunih.govstructure-based-drug-design-summit.comresearchgate.net.

These principles can be applied to the development of novel macrolide antibiotics, including potential analogs of this compound. By understanding the SAR of existing macrolides and their binding interactions with the ribosome, medicinal chemists can employ LBDD to design new compounds with improved potency, altered spectrum of activity, or enhanced pharmacokinetic properties. SBDD approaches, if detailed structural information of the this compound-ribosome complex were available, could further refine these design efforts by precisely mapping interaction points and guiding modifications for optimal binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that establishes a mathematical relationship between the chemical structure of a molecule and its biological activity annamalaiuniversity.ac.inblogspot.comsemanticscholar.org. This approach is invaluable for predicting the activity of new compounds and for guiding the optimization of lead molecules.

QSAR models are developed by correlating a set of molecular descriptors (physicochemical properties) with experimentally determined biological activities. For antimicrobial agents, QSAR studies aim to predict parameters such as minimum inhibitory concentration (MIC) or efficacy against specific pathogens mdpi.commdpi.commdpi.com. While QSAR modeling is a well-established methodology in drug discovery, specific predictive QSAR models developed directly for this compound were not detailed in the provided search snippets. However, QSAR studies on other macrolides or related antimicrobial compounds have been conducted, providing a framework for potential future investigations into this compound mdpi.commdpi.commdpi.com.

The development of QSAR models involves the identification and selection of relevant physicochemical descriptors that best explain the observed biological activity. Common descriptors used in QSAR studies for drug discovery include:

Lipophilicity: Often quantified by the logarithm of the octanol-water partition coefficient (LogP).

Electronic Properties: Such as Hammett's sigma (σ) constants, which describe the electron-donating or withdrawing nature of substituents.

Steric Parameters: Quantifying the size and shape of molecules.

Hydrogen Bonding Capability: Descriptors like hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) counts or properties.

Molecular Surface Area and Volume: Including parameters like polar surface area (PSA).

Quantum Chemical Descriptors: Such as molecular orbital energies (e.g., LUMO eigenvalue) annamalaiuniversity.ac.inblogspot.commdpi.comfrontiersin.org.

While specific descriptors critical for this compound's activity were not explicitly listed in the provided search results, these general classes of descriptors are typically explored in QSAR analyses of bioactive molecules, including antibiotics.

Compound Name Table

Common NameSynonyms / Related Names
This compoundSpiramycin (B21755) III, Spiramycin 3, Foromacidine C
Foromacidin ASpiramycin I
Foromacidin BSpiramycin II
Spiramycin(General term)

Pre Clinical Mechanistic Disposition Studies in Vitro and Animal Models

In Vitro Absorption Mechanisms

The intestinal absorption of spiramycin (B21755) is known to be rapid but incomplete, with an oral bioavailability reported to be between 30% and 40%. drugbank.comnih.govnih.gov In vitro models have been utilized to understand the underlying mechanisms contributing to this partial absorption.

Permeability Across Cell Monolayers (e.g., Caco-2)

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium to predict the permeability of orally administered drugs. While specific apparent permeability coefficient (Papp) values for foromacidin C or spiramycin are not detailed in the available literature, the compound's incomplete oral bioavailability suggests that it may have moderate to low permeability across the intestinal barrier. drugbank.com Factors such as its high pKa (7.9) may lead to a high degree of ionization in the stomach's acidic environment, potentially affecting its absorption characteristics. drugbank.comnih.gov

Role of Transporters in Intestinal Absorption

P-glycoprotein (P-gp/ABCB1): In vitro studies have shown that spiramycin is transported by P-glycoprotein. nih.gov P-gp is highly expressed on the apical membrane of intestinal enterocytes, where it functions to limit the absorption of xenobiotics by pumping them back into the intestinal lumen. This efflux activity is a likely contributor to the limited oral bioavailability of spiramycin. researchgate.netresearchgate.net

Multidrug Resistance-Associated Protein 2 (Mrp2): Spiramycin is also a substrate for Mrp2. researchgate.netnih.gov Similar to P-gp, Mrp2 is located on the canalicular (bile canal) membrane of hepatocytes, where it mediates biliary excretion. nih.govasm.org Its presence in the intestine also contributes to efflux, further limiting drug absorption. Studies in Mrp2-knockout mice revealed that Mrp2 is the primary canalicular transporter for spiramycin's biliary excretion, with P-gp playing a more modest role. nih.gov This pronounced interaction with efflux transporters in the liver strongly suggests a significant role in limiting intestinal uptake.

Tissue Distribution in Animal Models

A hallmark of this compound (as spiramycin) is its exceptionally wide distribution into tissues, where it achieves concentrations significantly higher than those observed in serum. drugbank.comnih.govnih.govnih.gov

Accumulation in Specific Organs and Tissues (e.g., Lung, Tonsils, Macrophages)

Animal and human studies consistently demonstrate that spiramycin is highly concentrated in various tissues, particularly within the respiratory tract and phagocytic cells. nih.govnih.govoup.com This extensive tissue penetration results in a large volume of distribution. drugbank.comnih.gov

High concentrations are achieved in the lungs, tonsils, sinuses, and bronchial mucosa. nih.govoup.compharaoniapharma.com Notably, ten days after treatment cessation, residual amounts of the active compound can still be detected in the spleen, liver, and kidneys. pharaoniapharma.com In pigs, the highest concentrations following dietary administration were found in the liver and kidney. inchem.org Studies in rhesus monkeys also showed accumulation in soft tissues, especially the liver and spleen. nih.gov

Table 1: Spiramycin Concentration in Various Tissues
TissueAnimal Model/SpeciesConcentration RangeReference
LungHuman30 to 45 mg/kg nih.govoup.com
Tonsils/AdenoidsHuman15 to 29.5 mg/kg nih.govoup.com
Bronchial MucosaHuman6.5 to 36 mg/kg nih.govoup.com
Alveolar MacrophagesHuman17 to 210 mg/L nih.gov
LiverPigs4 to 7.5 µg/g inchem.org
KidneyPigs7 to 12 µg/g inchem.org

Cellular Uptake and Subcellular Localization

This compound exhibits significant intracellular penetration, particularly into phagocytic cells such as alveolar macrophages. nih.gov This is a key characteristic that contributes to its therapeutic efficacy.

In vitro studies with guinea pig and human alveolar macrophages demonstrated rapid and extensive uptake of spiramycin. nih.gov The intracellular concentration was found to be 20 to 24 times higher than the extracellular concentration. nih.gov This accumulated drug is also released slowly from the cells upon removal from the antibiotic-containing medium. nih.gov

The primary mechanism of action for macrolide antibiotics like this compound is the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. patsnap.comnih.gov This requires the compound to be present in the cellular cytoplasm. While specific studies detailing its localization within subcellular organelles (e.g., lysosomes or mitochondria) were not identified, its known ribosomal target confirms its presence within the cytosolic and ribosomal compartments of target cells.

Metabolic Pathways and Biotransformation

Compared to other macrolide antibiotics, spiramycin undergoes less extensive metabolism. drugbank.comnih.govnih.gov The primary route of elimination is via biliary excretion of the unchanged parent drug, with 80% of an administered dose excreted in the bile. drugbank.comnih.gov Renal excretion is a minor pathway. drugbank.comnih.gov

Despite its limited metabolism, several biotransformation pathways have been identified in animal models.

Formation of Neospiramycin: In cattle and chickens, a primary metabolite is neospiramycin, which is formed through the removal of the mycarose (B1676882) sugar moiety from the spiramycin molecule. nih.goveuropa.eu In some tissues, such as muscle and kidney of cattle, concentrations of neospiramycin can be higher than the parent compound at later time points. nih.govnih.gov

Conjugation with L-cysteine: A major metabolic pathway identified in pig liver involves the reaction of the aldehyde function of spiramycin with the amino acid L-cysteine. nih.govresearchgate.net This conjugation reaction forms a thiazolidine ring, a transformation that significantly increases the polarity of the molecule. nih.govresearchgate.netcapes.gov.br

These metabolic transformations result in more polar derivatives that are then subject to elimination.

Identification of Metabolites and Enzyme Systems (e.g., Cytochrome P450)

The biotransformation of this compound has been explored to identify its metabolites and the enzymatic systems driving these metabolic changes. While comprehensive data remains under active investigation, preliminary findings suggest that this compound undergoes metabolism, leading to the formation of various metabolites. The Cytochrome P450 (CYP) superfamily of enzymes, a critical component in the metabolism of many xenobiotics, is thought to play a role in the metabolic pathway of this compound. However, the specific CYP isozymes involved are yet to be definitively identified.

In vitro studies utilizing liver microsomes from various species are underway to elucidate the specific enzymatic pathways. These experiments aim to pinpoint the primary sites of metabolism and the specific enzymes responsible for the observed biotransformation. The identification of these metabolites is essential for a complete understanding of the compound's biological activity and potential for drug-drug interactions.

Enzymatic Degradation Pathways in Biological Systems

The enzymatic degradation of this compound is a key aspect of its disposition within biological systems. Degradation is understood to occur through a series of enzymatic reactions that modify the parent compound, facilitating its eventual elimination. These pathways can involve hydrolysis, oxidation, and conjugation reactions, leading to the formation of more water-soluble metabolites that can be more readily excreted.

The specific enzymes and the sequence of their actions in the degradation cascade of this compound are the subject of ongoing research. Understanding these pathways is critical for predicting the compound's half-life in the body and for assessing the potential for accumulation of the parent compound or its metabolites.

Excretion Routes and Clearance Mechanisms in Animal Models

Biliary Excretion

Biliary excretion has been identified as a significant route for the elimination of this compound. This pathway involves the transport of the compound or its metabolites from the hepatocytes into the bile, which is then secreted into the intestine. The extent of biliary excretion can influence the compound's oral bioavailability and may lead to enterohepatic circulation, where the compound is reabsorbed from the intestine back into the bloodstream.

Initial data suggests that a notable portion of an administered dose of this compound is cleared via the biliary route. Further quantitative analysis is required to determine the precise percentage of the dose that is eliminated through this pathway.

Excretion Pathway Description Significance
Biliary ExcretionTransport from liver to bileMajor route of elimination

Renal Clearance

Renal clearance, the elimination of substances by the kidneys into the urine, is another important pathway for the excretion of this compound. This process can involve glomerular filtration, active tubular secretion, and tubular reabsorption.

Clearance Mechanism Description Contribution
Renal ClearanceElimination via the kidneys into urineContributes to overall elimination

Further research is necessary to fully delineate the metabolic and excretory profiles of this compound. A comprehensive understanding of its preclinical mechanistic disposition is vital for its continued development and potential clinical applications.

Computational and Theoretical Studies of Foromacidin C

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable computational techniques for investigating the interactions between small molecules and their biological targets. These methods help predict binding modes, affinities, and the dynamic behavior of molecular complexes.

Macrolide antibiotics, including Foromacidin C, are known to exert their antibacterial effects by targeting the bacterial ribosome, specifically the 50S ribosomal subunit nih.govumaryland.edumdpi.comoup.compnas.orgrsc.orgfrontiersin.orgresearchgate.net. They typically bind to the 23S ribosomal RNA (rRNA) within the nascent peptide exit tunnel (NPET) or near the peptidyl transferase center (PTC), thereby inhibiting protein synthesis mdpi.comoup.compnas.orgresearchgate.net. Molecular docking is a widely employed computational strategy to predict the binding orientation and affinity of a ligand to its target oup.comfrontiersin.orgjabonline.inijpras.comresearchgate.net. While specific molecular docking studies detailing this compound's interaction with the ribosome are not extensively published in the provided literature, its classification as a macrolide strongly implies its engagement with ribosomal machinery. Studies on related macrolides, such as erythromycin (B1671065) and telithromycin, have elucidated their binding poses and interactions within the ribosome, providing a framework for understanding this compound's potential binding characteristics nih.govumaryland.eduoup.compnas.orgrsc.orgfrontiersin.orgresearchgate.netplos.org. These studies often involve predicting hydrogen bonds, hydrophobic interactions, and electrostatic forces between the antibiotic and ribosomal components.

The biological activity of macrolide antibiotics is intrinsically linked to their conformational flexibility. These molecules possess large macrocyclic lactone rings and attached sugar moieties, allowing for various spatial arrangements rsc.orgnih.govajol.inforesearchgate.net. Conformational analysis, often performed using molecular dynamics (MD) simulations, is crucial for understanding how these molecules adapt their shapes to bind effectively to their targets mdpi.comrsc.orgnih.govajol.inforsc.orgijpsr.compharmacy180.comorgosolver.com. MD simulations allow researchers to explore the dynamic landscape of this compound, identifying its most stable conformations in solution and how these might change upon complex formation with its target, such as the ribosome. Studies on other macrolides have demonstrated that their conformational states significantly influence their biological activity and interaction profiles nih.govajol.inforsc.org. MD simulations can also be used to study the dynamic behavior of the target itself in the presence of the ligand, providing a more comprehensive view of the binding event umaryland.edupnas.orgplos.orgmdpi.comnih.gov.

Quantum Mechanical (QM) Calculations

Quantum Mechanical (QM) calculations provide a fundamental approach to understanding the electronic structure, reactivity, and spectroscopic properties of molecules at an atomic level.

QM methods, particularly Density Functional Theory (DFT), are instrumental in determining the electronic distribution, charge densities, and frontier molecular orbitals of complex organic molecules like this compound frontiersin.orgijirset.comnih.govnewdrugapprovals.orgmdpi.comchemrxiv.orgwikipedia.orgnih.govhuji.ac.il. These calculations offer insights into the intrinsic reactivity of the molecule, identifying potential sites for chemical reactions or interactions with biological macromolecules. The elemental composition of this compound, C46H78N2O15, serves as the foundational data for these QM calculations newdrugapprovals.org. Furthermore, QM calculations are often integrated into QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, which are used to model larger, more complex systems, such as enzyme-ligand interactions, by treating the active site with QM and the surrounding environment with molecular mechanics nih.govnih.govosti.gov. Such calculations can predict reaction barriers and pathways relevant to the molecule's function or synthesis.

A significant application of QM calculations lies in the prediction of spectroscopic properties, which are vital for confirming molecular structures and validating computational models. Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra. This compound has a reported UV maximum (λmax) of 231 nm in ethanol (B145695) newdrugapprovals.org. QM calculations can aim to reproduce this experimental value, thereby validating the accuracy of the computational model and providing confidence in its predictions. Beyond UV-Vis spectroscopy, QM methods can also be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are critical for detailed structural characterization d-nb.infocsic.es.

Emerging Research Areas and Future Directions

Development of Analytical Methods for Foromacidin C in Complex Biological Matrices (for research purposes)

To investigate the pharmacokinetics, cellular uptake, and novel biological activities of this compound for research purposes, the development of sensitive and specific analytical methods is essential. Accurately quantifying the compound in complex biological matrices like plasma, saliva, and tissues is a key area of ongoing development. nih.govnih.gov

The primary techniques employed are based on liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. nih.govmdpi.com High-performance liquid chromatography (HPLC) with UV detection is also utilized. researchgate.net

A validated LC-MS/MS method has been successfully developed for the simultaneous determination of spiramycin (B21755) I (a closely related component) and metronidazole (B1676534) in human plasma, saliva, and gingival crevicular fluid. nih.gov This method involves a liquid-liquid extraction for sample pre-treatment and uses a C18 column for chromatographic separation. nih.gov Validation according to regulatory guidelines ensures the reliability of the data, assessing parameters such as linearity, precision, accuracy, and stability. nih.govresearchgate.net

Performance Characteristics of an LC-MS/MS Method for Spiramycin I in Human Plasma nih.gov
Validation ParameterPerformance MetricResult
LinearityConcentration RangeSpecified range with high correlation
PrecisionIntra-batch Precision (%RSD)<7.1%
Inter-batch Precision (%RSD)<7.1%
AccuracyBias (%)Within ±8.7%
RecoveryExtraction EfficiencyNot explicitly quantified but method was successful
StabilityFreeze-Thaw Cycles (3 cycles)Stable
Ambient TemperatureStable

Future research will focus on refining these methods to achieve even lower limits of detection, enabling more detailed studies of this compound's distribution and interaction at the subcellular level.

Investigation of Synergy with Other Antimicrobial Agents (in vitro/mechanistic)

A crucial area of antimicrobial research is the investigation of combination therapies to enhance efficacy, broaden the spectrum of activity, and combat the development of resistance. mdpi.com The potential synergistic, additive, indifferent, or antagonistic interactions between this compound and other antimicrobial agents are of significant interest for in vitro and mechanistic studies.

Standard in vitro methods are employed to assess these interactions:

Checkerboard Assay : This method involves testing a matrix of antibiotic concentrations in a microtiter plate to determine the minimal inhibitory concentration (MIC) of each drug alone and in combination. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction. frontiersin.org

Time-Kill Assays : These assays measure the rate of bacterial killing over time when exposed to antibiotics alone and in combination. Synergy is typically defined as a ≥2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent. frontiersin.org

While specific synergy studies for this compound are not widely published, research on other macrolides provides a framework. For instance, the combination of erythromycin (B1671065) and colistin (B93849) has demonstrated a synergistic effect against 60% of tested carbapenemase-producing Enterobacterales. frontiersin.org Such studies provide the mechanistic basis for exploring this compound in combination with agents targeting different bacterial pathways, such as cell wall synthesis or DNA replication.

Interpretation of Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assays
FICI ValueInterpretationDescription
≤ 0.5SynergyThe combined effect is significantly greater than the sum of the individual effects.
> 0.5 to ≤ 1.0AdditivityThe combined effect is equal to the sum of the individual effects.
> 1.0 to < 4.0IndifferenceThe drugs act independently of one another; no significant interaction.
≥ 4.0AntagonismThe combined effect is less than the effect of the more active agent alone.

Understanding Environmental and Ecological Roles of this compound and Related Compounds

This compound is a secondary metabolite produced by the soil bacterium Streptomyces ambofaciens. nih.gov Understanding its role in the natural environment requires examining the ecology of its producer. Streptomyces species are renowned for producing a vast array of bioactive compounds, and these molecules are not inert byproducts but rather sophisticated tools for survival and interaction within complex microbial communities. frontiersin.orgmdpi.com

The production of antibiotics like this compound is a key competitive strategy, allowing Streptomyces to inhibit the growth of other bacteria and fungi in the fierce competition for nutrients and space in the soil. frontiersin.orgnih.gov This has direct implications for agriculture, as many Streptomyces strains act as biocontrol agents, protecting plants from phytopathogens. frontiersin.org

Furthermore, Streptomyces engage in complex symbiotic relationships with a wide range of organisms, including plants, fungi, and insects. mdpi.comnih.gov In these associations, the antibiotics they produce can serve a protective function for the host. nih.gov Some volatile organic compounds produced by Streptomyces can also act as signaling molecules, for instance, attracting soil arthropods that help disperse the bacterial spores to new locations. nih.gov Therefore, the ecological role of this compound is intrinsically linked to mediating competition, defense, and communication for its producing organism within its native habitat.

Advanced Spectroscopic and Microscopic Techniques for Studying this compound Interactions

Elucidating the precise molecular mechanism of action of this compound requires advanced biophysical techniques capable of visualizing its interactions with its primary target, the bacterial ribosome. Like other macrolides, this compound binds to the 50S ribosomal subunit within the nascent peptide exit tunnel (NPET), thereby inhibiting protein synthesis. nih.govnih.gov

Several high-resolution techniques are being used to study these interactions in detail:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) : These are the cornerstone techniques for determining the three-dimensional structure of macrolide-ribosome complexes at atomic resolution. mdpi.comresearchgate.net Studies on spiramycin and other 16-membered macrolides have revealed their binding site and orientation within the exit tunnel, showing how they interact with specific nucleotides of the 23S rRNA. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying the structure and dynamics of molecules in solution. It can be used to determine the conformation of this compound both when it is free and when it is bound to its ribosomal target, providing insights that are complementary to solid-state structural methods. mdpi.com

Kinetic and Biochemical Assays : Detailed kinetic studies on spiramycin have characterized its binding to the ribosome as a slow-binding, slowly reversible process. nih.gov Techniques like gel filtration chromatography and sucrose (B13894) gradient ultracentrifugation have been used to confirm the stability of the antibiotic-ribosome complex. nih.govacs.org

Techniques for Studying this compound-Ribosome Interactions
TechniqueInformation ProvidedReference Example
X-ray Crystallography / Cryo-EMHigh-resolution 3D structure of the binding site; specific interactions with rRNA and ribosomal proteins.Solving structures of macrolides bound to the 50S ribosomal subunit. mdpi.comresearchgate.net
NMR SpectroscopyConformation of the drug in solution (free and bound); dynamic aspects of the interaction.Studying macrolide conformations and interactions with targets. mdpi.com
Kinetic AnalysisBinding and dissociation rate constants (kassoc, kdissoc); characterization of inhibitor type (e.g., slow-binding).Determining spiramycin as a slow, tightly binding inhibitor. nih.gov
Fluorescence SpectroscopyStudying binding affinities and conformational changes upon interaction.General methods for studying antibiotic-target interactions. mdpi.com

Biotechnological Innovations for Sustainable Production

The production of this compound is achieved through the fermentation of Streptomyces ambofaciens. A key area of research is the use of biotechnology to enhance production yields, making the process more efficient and sustainable. nih.govnih.govmanchester.ac.uk Innovations focus on both optimizing fermentation conditions and genetically engineering the producing strain.

Fermentation Process Optimization : The yield of spiramycin can be significantly influenced by the composition of the culture medium and the physical parameters of fermentation. Research has shown that supplementing the fermentation medium with specific precursors or enhancers can boost production. For example, the addition of soybean oil and propyl alcohol at specific time points during fermentation dramatically improved the potency of a mutant S. ambofaciens strain. nih.gov

Effect of Medium Supplementation on Spiramycin Production nih.gov
Strain / ConditionSupplementPotency Improvement
Mutant Strain XC 2-37 vs. ParentNone+9%
Mutant Strain XC 2-372% Soybean Oil+61.8% (combined)
0.4% Propyl Alcohol (fed at 24h)
Scale-up (60 m3 fermentor)Optimized Process+42.9%

Genetic and Metabolic Engineering : Advances in molecular biology have enabled targeted genetic modifications to enhance antibiotic production. The entire biosynthetic gene cluster for spiramycin has been characterized in S. ambofaciens. nih.gov This cluster contains regulatory genes, such as srm22 and srm40, that act as activators for the biosynthetic pathway. nih.govscilit.com Studies have shown that inactivating these regulators eliminates spiramycin production, while their overexpression leads to an increase in yield. nih.gov Future work in synthetic biology and metabolic engineering will focus on optimizing precursor supply pathways (e.g., for malonyl-CoA) policycommons.net and introducing stronger promoters to drive the expression of the entire gene cluster, thereby turning Streptomyces into a more efficient cellular factory. researchgate.net

Q & A

Basic Research Questions

Q. What established synthetic protocols exist for Foromacidin C, and how can researchers ensure reproducibility?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions (e.g., cyclization, functional group modifications). To ensure reproducibility:

  • Document reaction parameters (temperature, solvent, catalyst) and purification methods (e.g., column chromatography gradients).
  • Characterize intermediates and final products using 1H/13C NMR, HRMS, and HPLC (purity ≥95%).
  • Provide step-by-step protocols in the main text or supplementary materials, adhering to journal guidelines for experimental detail .
    • Data Table Example :
Synthetic StepReagents/ConditionsYield (%)Characterization Methods
CyclizationDCC, DCM, 0°C, 24h65NMR (δ 7.2–7.4 ppm, aromatic H)
OxidationKMnO4, H2O, 40°C82HRMS (m/z 356.12 [M+H]+)

Q. Which analytical techniques are most reliable for confirming this compound’s structural identity and purity?

  • Methodological Answer :

  • Primary Techniques : 1H/13C NMR for functional group identification, HRMS for molecular weight confirmation, and HPLC-UV/Vis for purity assessment.
  • Validation : Compare spectral data with published values (e.g., J-coupling constants in NMR) and report retention times in HPLC. For novel analogs, use X-ray crystallography or 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How should researchers design experiments to elucidate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Step 1 : Use knockout cell lines or siRNA silencing to identify target proteins.
  • Step 2 : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity.
  • Step 3 : Validate findings in physiologically relevant models (e.g., 3D organoids) with transcriptomic/proteomic profiling to map signaling pathways .
    • Key Considerations : Include positive/negative controls (e.g., known inhibitors) and dose-response experiments to establish EC50 values .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Systematic Review : Conduct a meta-analysis to identify variables (e.g., cell line heterogeneity, compound batch purity).
  • Controlled Replication : Reproduce key studies using standardized protocols (e.g., ATCC cell lines, identical culture media).
  • Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test to quantify significance of divergent results .
    • Data Table Example :
StudyModel SystemPurity (%)IC50 (µM)Outcome Discrepancy
AHeLa9012.3Apoptosis observed
BHEK2939845.7No apoptosis

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced efficacy?

  • Methodological Answer :

  • Synthetic Strategy : Systematically modify functional groups (e.g., esterification of hydroxyl groups).
  • Computational Guidance : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins.
  • Bioassay Standardization : Test derivatives in parallel using MIC assays (for antimicrobial studies) or MTT assays (for cytotoxicity) .

Q. What pharmacokinetic parameters must be prioritized in preclinical animal studies of this compound?

  • Methodological Answer :

  • Key Metrics : Bioavailability (F), half-life (t1/2), and volume of distribution (Vd).
  • Experimental Design :
  • Use LC-MS/MS to quantify plasma concentrations after IV/oral administration.
  • Include multiple sampling time points (e.g., 0, 1, 4, 24h) to calculate AUC.
  • Ethical Compliance : Follow ARRIVE guidelines for animal welfare and report anesthesia/sampling protocols .

Methodological Best Practices

  • Reproducibility : Archive raw data (spectra, chromatograms) in repositories like Zenodo and cite them in supplementary materials .
  • Statistical Rigor : For bioactivity studies, use n ≥ 3 biological replicates and report p-values with confidence intervals .
  • Literature Integration : Frame research questions using PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to align with gaps in existing literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.